molecular formula C28H21N3O3S B289944 2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one

2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one

Cat. No.: B289944
M. Wt: 479.6 g/mol
InChI Key: LSFNHNVFOPHUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a furan derivative and a methoxyphenyl compound, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies .

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality .

Mechanism of Action

The mechanism of action of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

What sets 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11(8H)-one apart is its unique combination of functional groups and ring systems. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one

InChI

InChI=1S/C28H21N3O3S/c1-33-17-11-8-16(9-12-17)26-29-24-22-21(20-7-4-14-34-20)19-13-10-15-5-2-3-6-18(15)23(19)30-28(22)35-25(24)27(32)31-26/h2-9,11-12,14,26,29H,10,13H2,1H3,(H,31,32)

InChI Key

LSFNHNVFOPHUKG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC6=CC=CC=C65)C(=C34)C7=CC=CO7

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=C5CCC6=CC=CC=C6C5=N4)C7=CC=CO7

Origin of Product

United States

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